Cas no 869335-22-8 (6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine)

6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
- 1H-PYRROLO[2,3-B]PYRIDINE, 6-CHLORO-4-NITRO-1-[[2-(TRIMETHYLSILYL)ETHOXY]METHYL]-
- 6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo[2,3-b]pyridine
- AKOS015899988
- SCHEMBL2279186
- 2-[(6-chloro-4-nitropyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
- RNOMBRWJOMMWLN-UHFFFAOYSA-N
- G61842
- 869335-22-8
- CS-0004716
- DTXSID30677466
- 6-Chloro-4-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-4-nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine
-
- MDL: MFCD12828044
- インチ: InChI=1S/C13H18ClN3O3Si/c1-21(2,3)7-6-20-9-16-5-4-10-11(17(18)19)8-12(14)15-13(10)16/h4-5,8H,6-7,9H2,1-3H3
- InChIKey: RNOMBRWJOMMWLN-UHFFFAOYSA-N
- SMILES: C[Si](C)(C)CCOCN1C=CC2=C1N=C(C=C2[N+](=O)[O-])Cl
計算された属性
- 精确分子量: 327.081
- 同位素质量: 327.081
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 375
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9A^2
じっけんとくせい
- PSA: 72.87000
- LogP: 4.43340
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM137657-1g |
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo[2,3-b]pyridine |
869335-22-8 | 95% | 1g |
$*** | 2023-05-29 | |
TRC | C075305-100mg |
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo[2,3-b]pyridine |
869335-22-8 | 100mg |
$ 680.00 | 2022-06-06 | ||
TRC | C075305-50mg |
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo[2,3-b]pyridine |
869335-22-8 | 50mg |
$ 410.00 | 2022-06-06 | ||
Matrix Scientific | 096670-1g |
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo[2,3-b]pyridine, 95+% |
869335-22-8 | 95+% | 1g |
$1311.00 | 2023-09-08 | |
Matrix Scientific | 096670-250mg |
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo[2,3-b]pyridine, 95+% |
869335-22-8 | 95+% | 250mg |
$591.00 | 2023-09-08 | |
eNovation Chemicals LLC | D248424-1g |
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
869335-22-8 | 95% | 1g |
$795 | 2025-03-01 | |
Alichem | A029182462-1g |
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
869335-22-8 | 95% | 1g |
$535.00 | 2023-08-31 | |
eNovation Chemicals LLC | D248424-500mg |
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
869335-22-8 | 95% | 500mg |
$650 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074793-1g |
6-chloro-4-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridine |
869335-22-8 | 95+% | 1g |
¥5250.00 | 2024-04-27 | |
eNovation Chemicals LLC | D248424-1g |
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
869335-22-8 | 95% | 1g |
$795 | 2024-08-03 |
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridine 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo2,3-bpyridineに関する追加情報
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Overview
6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo[2,3-b]pyridine is a highly specialized organic compound with the CAS number 869335-22-8. This compound belongs to the class of pyrrolopyridines, which are heterocyclic aromatic compounds with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The substituents on this core include a chlorine atom at position 6, a nitro group at position 4, and a (2-(trimethylsilyl)ethoxy)methyl group at position 1.
The pyrrolopyridine core of this compound is known for its unique electronic properties and structural rigidity, making it an attractive scaffold for the development of bioactive molecules. The presence of the chlorine atom at position 6 introduces electron-withdrawing effects, which can influence the reactivity and selectivity of the compound in various chemical reactions. Similarly, the nitro group at position 4 is another electron-withdrawing substituent that can enhance the stability and reactivity of the molecule.
The (2-(trimethylsilyl)ethoxy)methyl group at position 1 is particularly interesting due to its bulky nature. This substituent not only provides steric protection to the molecule but also introduces silyl ether functionality, which can be useful in various chemical transformations. The trimethylsilyl (TMS) group is known for its ability to stabilize reactive intermediates and facilitate certain types of reactions, such as silylation and desilylation processes.
Recent studies have highlighted the potential of 6-chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo[2,3-b]pyridine as a versatile building block in organic synthesis. Researchers have demonstrated its utility in constructing complex molecular architectures through various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. These reactions exploit the reactivity of the halogenated positions on the pyrrolopyridine core to form biaryl or heteroaryl linkages with other aromatic systems.
In addition to its synthetic applications, this compound has shown promise in biological studies. The combination of electron-withdrawing groups and bulky substituents on the pyrrolopyridine core has been found to modulate its interactions with biological targets, such as enzymes and receptors. Recent research has explored its potential as an inhibitor of certain kinase enzymes, which are key players in various disease pathways.
The synthesis of 6-chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo[2,3-b]pyridine involves a multi-step process that typically begins with the preparation of the pyrrolopyridine core. This is followed by functionalization at specific positions to introduce the desired substituents. The use of protecting groups, such as the TMS ether group, plays a crucial role in ensuring selective reactivity during these transformations.
One notable aspect of this compound is its compatibility with modern analytical techniques. Its distinct UV-vis absorption properties make it amenable to spectroscopic characterization methods such as HPLC and mass spectrometry. Furthermore, its stability under various reaction conditions allows for its use in demanding synthetic protocols.
Looking ahead, 6-chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo[2,3-b]pyridine is expected to find applications in emerging areas such as optoelectronics and drug delivery systems. Its unique electronic properties and structural flexibility make it an ideal candidate for designing materials with tailored functionalities.
In conclusion, 6-chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-pyrrolo[2,3-b]pyridine (CAS No: 869335-22-8) is a multifaceted compound with significant potential in both academic research and industrial applications. Its structure provides a rich platform for exploring novel chemical transformations and biological interactions. As research continues to uncover new aspects of this compound's properties and applications, it is poised to play an increasingly important role in diverse fields.
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